![molecular formula C10H13NO2S B7538345 N-(cyclopropylmethyl)benzenesulfonamide](/img/structure/B7538345.png)
N-(cyclopropylmethyl)benzenesulfonamide
Overview
Description
N-(cyclopropylmethyl)benzenesulfonamide, commonly known as CBM-001, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This sulfonamide derivative has been found to exhibit promising biological activities, making it a subject of interest for researchers worldwide.
Scientific Research Applications
Anticancer Applications :
- Ureido-substituted benzenesulfonamides, including N-(cyclopropylmethyl)benzenesulfonamide derivatives, exhibit potent inhibition of carbonic anhydrase IX, a marker of aggressive tumors, and show promise as antimetastatic drugs in breast cancer models (Pacchiano et al., 2011).
Neurotoxicity Studies :
- N-Butyl benzenesulfonamide, a closely related compound, has been found to cause neurotoxic effects, including motor dysfunction and histopathological changes in the central nervous system of rabbits, raising safety concerns about its use (Strong et al., 2004).
Antibacterial and Antienzymatic Activity :
- N-Leucinyl benzenesulfonamides have been discovered as potent inhibitors of E. coli leucyl-tRNA synthetase, exhibiting selectivity over human orthologues. This makes them promising candidates for developing new antibacterial agents against Gram-negative pathogens (Charlton et al., 2018).
Progesterone Receptor Antagonism :
- Development of benzenesulfonamide derivatives, such as N-(4-phenoxyphenyl)benzenesulfonamides, has shown potential as nonsteroidal progesterone receptor antagonists. This is relevant for treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).
Solid-Phase Synthesis Applications :
- Polymer-supported benzenesulfonamides, including variants like N-(cyclopropylmethyl)benzenesulfonamide, are used as key intermediates in chemical transformations and solid-phase synthesis. This highlights their utility in synthesizing diverse chemical scaffolds (Fülöpová & Soural, 2015).
Analytical Chemistry and Environmental Studies :
- The occurrence and analytical methods for detecting benzenesulfonamides, including environmental pollutants like N-(cyclopropylmethyl)benzenesulfonamide, have been extensively studied. This research is crucial for understanding their environmental impact and potential health risks (Herrero et al., 2014).
properties
IUPAC Name |
N-(cyclopropylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,11-8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEQKMBWAJJCNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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